Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate structure
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
CAS-nummer:96551-21-2
MF:C14H16BrNO2
MW:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • t-Butyl-3-bromomethylindole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(bromomethyl)indole-1-carboxylate
    • tert-Butyl 3-bromomethylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
    • 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
    • 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
    • tert-Butyl 3-Bromomethyl-indole-1-carboxylate
    • 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
    • 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
    • 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
    • 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(bromomethyl)-1H-indole
    • 1-Boc-3-(bromomethyl)-1H-indole
    • 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
    • F2199-0313
    • N-t-butoxycarbonyl-3-bromomethylindole
    • MFCD05864361
    • DB-007889
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
    • AB1284
    • DTXSID10342504
    • 96551-21-2
    • SY122157
    • tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-Bromomethyl-N-tert-butoxycarbonyl indole
    • EN300-265842
    • AS-44552
    • AKOS005146379
    • SCHEMBL1483546
    • N-boc-3-indolylmethyl bromide
    • t-butyl 3-(bromomethyl)-indole-1-carboxylate
    • 1-Boc-3-(bromomethyl)indole
    • 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • BCP26638
    • tert-Butyl3-Bromomethylindole-1-carboxylate
    • 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
    • TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
    • tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864361
    • Inchi: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
    • InChI-sleutel: NRFDZZBPGMUOQD-UHFFFAOYSA-N
    • LACHT: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 309.03600
  • Monoisotopische massa: 309.036
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 4
  • Complexiteit: 313
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 31.2A^2
  • XLogP3: 3.8

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: 106 °C
  • Kookpunt: 391.1±34.0 °C at 760 mmHg
  • Vlampunt: 190.3±25.7 °C
  • Brekindex: 1.569
  • PSA: 31.23000
  • LogboekP: 4.31940
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Beveiligingsinformatie

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Prijsmeer >>

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tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ;  10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Referentie
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides
Liu, Ruiyan; Zhang, Puwen; Gan, Tong; Cook, James M., Journal of Organic Chemistry, 1997, 62(21), 7447-7456

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Cyclohexane ;  15 min, rt
1.2 overnight, rt
Referentie
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Referentie
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McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride ;  0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ;  10 min, 0 °C; 1 h, rt
Referentie
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden
Referentie
Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists
Henke, Brad R.; Aquino, Christopher J.; Birkemo, Larry S.; Croom, Dallas K.; Dougherty, Robert W. Jr.; et al, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referentie
Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines
Hendea, Daniela, 2006, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referentie
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Huang, Zhi-Dao; Ding, Ran; Wang, Peng; Xu, Yun-He; Loh, Teck-Peng, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether ,  Water ;  cooled
Referentie
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Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Referentie
Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines
Zhao, Shuo; Smith, Kirsten S.; Deveau, Amy Morin; Dieckhaus, Christine M.; Johnson, Michael A.; et al, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Referentie
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referentie
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Zhang, Puwen; Liu, Ruiyan; Cook, James M., Tetrahedron Letters, 1995, 36(50), 9133-6

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  36 h, rt
Referentie
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Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
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Beerlink, Johannes, 2009, , ,

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane
Referentie
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Venkatachalam, T. K.; Mzengeza, S.; Diksic, M., Organic Preparations and Procedures International, 1993, 25(2), 249-51

Productiemethode 16

Reactievoorwaarden
Referentie
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Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Referentie
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De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Referentie
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Schoellkopf, Ulrich; Lonsky, Ralph; Lehr, Philipp, Liebigs Annalen der Chemie, 1985, (2), 413-17

Productiemethode 19

Reactievoorwaarden
Referentie
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, United States, , ,

Productiemethode 20

Reactievoorwaarden
Referentie
Total synthesis of tryprostatin A and B as well as their enantiomers
Zhao, Shuo; Gan, Tong; Yu, Peng; Cook, James M., Tetrahedron Letters, 1998, 39(39), 7009-7012

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products

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